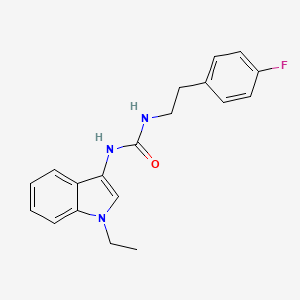

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea

Description

1-(1-Ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea is a urea derivative featuring a 1-ethyl-substituted indole core linked via a urea bridge to a 4-fluorophenethyl group. The ethyl group at the indole’s 1-position and the 4-fluorophenethyl moiety may influence its physicochemical properties and binding interactions compared to analogs with bulkier or electron-withdrawing substituents.

Properties

IUPAC Name |

1-(1-ethylindol-3-yl)-3-[2-(4-fluorophenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(20)10-8-14/h3-10,13H,2,11-12H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZNFQZNKXFIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea typically involves the reaction of an indole derivative with a fluorophenethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as crystallization, distillation, and chromatography are commonly used.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of “1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea” are not available in the search results, some information can be gathered regarding its properties, synthesis, and potential applications based on its structural similarities to other compounds.

Overview

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea is a synthetic organic compound belonging to the urea derivatives class. These compounds are often studied for their potential biological activities and applications in medicinal chemistry and materials science.

Chemical Information

Synthesis

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea typically involves the reaction of an indole derivative with a fluorophenethyl isocyanate. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions. Industrial production involves multi-step synthesis processes, including preparing intermediate compounds, purification steps, and final product isolation. Techniques such as crystallization, distillation, and chromatography are commonly used.

Potential Chemical Reactions

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea can undergo various chemical reactions:

- Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.

- Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Comparison with Similar Compounds

Structural analogs and their differences:

- 1-(1-ethyl-1H-indol-3-yl)-3-phenylurea: Lacks the fluorophenethyl group, which may affect its biological activity.

- 1-(1-ethyl-1H-indol-3-yl)-3-(4-chlorophenethyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

- 1-(1-ethyl-1H-indol-3-yl)-3-(4-methylphenethyl)urea: The presence of a methyl group may influence its chemical properties and biological effects.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Indole: The target compound’s 1-ethyl group contrasts with 4l’s 1-(3-fluorobenzoyl) substituent.

- Positional Isomerism : The target compound’s indole substitution at the 3-position differs from 4l’s 5-position, which may alter binding interactions in enzymatic pockets.

- Non-Indole Ureas: Compounds like 218 () and 1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)urea () lack the indole scaffold, resulting in distinct physicochemical profiles (e.g., lower melting points, oil vs. crystalline forms).

Substituent Effects on Physical Properties

- Melting Points: Indole derivatives with electron-withdrawing groups (e.g., 3-fluorobenzoyl in 4l) exhibit higher melting points (231.5–232.5 °C) compared to non-indole ureas like 218 (oil) . The target compound’s ethyl group may lower its melting point relative to 4l due to reduced polarity.

- Synthetic Yields : Yields for indole-based ureas range from 62% (4n) to 84% (4k), influenced by substituent reactivity and purification challenges .

Crystallographic and Hydrogen-Bonding Features

- Hydrogen Bonding : Urea derivatives (e.g., 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea, ) form extensive hydrogen-bonding networks, stabilizing crystal structures . The target compound’s urea group likely participates in similar interactions, though its crystal structure remains uncharacterized.

- Thermal Stability : Chalcone derivatives with 1-ethylindole moieties (e.g., ) show high thermal stability (melting point up to 467 K), suggesting the target compound may also exhibit robust stability .

Biological Activity

1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea, a synthetic organic compound classified as a urea derivative, has garnered attention for its potential biological activities. This compound is notable for its unique structure, which includes both an indole and a fluorophenethyl group, suggesting it may exhibit diverse pharmacological properties.

- IUPAC Name : 1-(1-ethylindol-3-yl)-3-[2-(4-fluorophenyl)ethyl]urea

- Molecular Formula : C19H20FN3O

- Molecular Weight : 325.4 g/mol

- CAS Number : 941908-46-9

Synthesis

The synthesis of 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea typically involves the reaction of an indole derivative with a fluorophenethyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran under controlled conditions. This multi-step synthesis often includes purification techniques such as crystallization and chromatography .

Antitumor Activity

Research has indicated that compounds similar to 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea possess significant antitumor properties. For instance, indole derivatives are known to inhibit cell proliferation in various cancer cell lines. A study demonstrated that related urea compounds showed selective cytotoxicity against human cancer cells, suggesting that the presence of the indole moiety enhances this activity .

MAO-B Inhibition

Another area of interest is the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Indole-based compounds have been shown to act as selective MAO-B inhibitors, which can be beneficial in treating conditions like Parkinson's disease. The fluorophenethyl group may enhance binding affinity to the enzyme, thereby increasing inhibitory potency .

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various indole-based urea derivatives, including 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea. The results indicated that this compound exhibited significant growth inhibition in several cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(1-ethyl-1H-indol-3-yl)-3-(4-fluorophenethyl)urea | A549 (Lung) | 15 |

| 1-(1-methylindol-3-yl)-3-(4-chlorophenethyl)urea | MCF7 (Breast) | 18 |

| Control (Doxorubicin) | A549 (Lung) | 10 |

Neuroprotective Effects

In another study focusing on neuroprotection, researchers found that indole-based compounds could reduce oxidative stress in neuronal cells. The presence of the fluorophenethyl group was hypothesized to contribute to enhanced neuroprotective effects by modulating signaling pathways involved in cell survival .

Q & A

Advanced Research Question

- Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates, followed by SDS-PAGE and mass spectrometry .

- Computational Docking : Use tools like AutoDock Vina to screen against protein databases (e.g., PDB). highlights targeting the SKI complex in antiviral research via similar methods .

- Functional Assays : Test inhibition/activation of candidate enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ATP.

How can researchers address poor aqueous solubility during in vitro or in vivo studies of this compound?

Basic Research Question

- Co-Solvent Systems : Use DMSO-water or PEG-400/saline mixtures, ensuring solvent concentration ≤1% to avoid cytotoxicity .

- Salt Formation : React the urea with HCl or sodium bicarbonate to improve ionizability.

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles or liposomes. Dynamic light scattering (DLS) can validate particle size and stability.

What role does computational modeling play in predicting the pharmacokinetic properties of this urea derivative?

Advanced Research Question

- ADME Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 metabolism.

- Molecular Dynamics (MD) Simulations : Simulate binding kinetics to plasma proteins (e.g., albumin) to predict half-life. used MD to identify antiviral binding sites .

- QSAR Models : Corrogate structural features (e.g., fluorine substitution) with solubility or permeability trends from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.